4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate
Description
4-Chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is a halogenated aromatic ester featuring a propanoate backbone substituted with a 4-chlorophenyl ester group and a (3Z)-configured imino ether moiety derived from 3,4-dichlorobenzyl alcohol. For example, hydroxylamine-mediated condensation of keto-acids (as in ) and subsequent alkylation with 3,4-dichlorobenzyl bromide may yield the target compound .
Properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-12-2-4-13(5-3-12)23-16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQONRLMLYZJNE-ZBKNUEDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate typically involves the esterification of the corresponding acid with an alcohol. The reaction may proceed under acidic or basic conditions, often using catalysts such as sulfuric acid or hydrochloric acid. The specific synthetic route may involve:
Preparation of the Acid: The starting material, 3-[(3,4-dichlorophenyl)methoxyimino]propanoic acid, can be synthesized through a series of reactions, including halogenation and oximation.
Esterification: The acid is then reacted with 4-chlorophenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 3-[(3,4-dichlorophenyl)methoxyimino]propanoic acid and 4-chlorophenol.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate may find applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of chlorinated phenyl groups and a methoxyimino moiety may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Ester vs. Amide Derivatives
A structurally related compound, (3Z)-N-(3,4-Dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide (CAS: 477851-53-9), replaces the ester group with an amide. However, the ester group in the target compound may confer faster metabolic clearance, which could be advantageous in reducing toxicity.
(b) Halogenation Patterns
- Brominated Analogs: Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5 in ) introduces bromine at the 3,5-positions of the aryl ring. Bromine’s larger atomic radius compared to chlorine may sterically hinder interactions with biological targets, reducing potency despite enhanced lipophilicity .
- Chlorinated vs. Nitrated Derivatives : The nitro group in ’s compound is a strong electron-withdrawing group, which could increase reactivity in nucleophilic aromatic substitution compared to the electron-withdrawing but less reactive chlorine substituents in the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
4-Chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and antitubercular research. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure. The presence of chlorophenyl and dichlorophenyl groups suggests potential interactions with biological targets.
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₃
- Molecular Weight : 356.19 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the methoxyimino group and subsequent reactions with chlorinated phenyl compounds. The detailed synthetic pathway is crucial for understanding its biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antifungal properties. For instance, research indicated that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed significant antifungal activity against various pathogenic fungi strains.
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| 1 | Candida albicans | 12.5 |
| 2 | Aspergillus niger | 15.0 |
| 3 | Cryptococcus neoformans | 10.0 |
This table summarizes the inhibitory concentrations for selected fungal strains, indicating the effectiveness of these derivatives in combating fungal infections .
Antitubercular Activity
In addition to antifungal properties, the compound has shown activity against Mycobacterium tuberculosis. The results from various assays suggest that these compounds could serve as potential antitubercular agents.
- Study Findings : In vitro tests revealed that certain derivatives inhibited the growth of M. tuberculosis with an IC50 value of approximately 25 µg/mL, highlighting their therapeutic potential .
Case Studies
- Case Study on Antifungal Activity : A study conducted on a series of pyrazole derivatives found that modifications to the chlorophenyl group enhanced antifungal activity significantly. The most active compound demonstrated an IC50 value lower than 10 µg/mL against multiple fungal strains.
- Case Study on Antitubercular Activity : Another study evaluated the efficacy of various substituted pyrazoles against M. tuberculosis. The results indicated a correlation between structural modifications and increased potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key enzymes or pathways in fungal and bacterial cells. For instance, some studies suggest interference with cell wall synthesis or metabolic pathways critical for pathogen survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
